molecular formula C5H5ClO2 B065068 3-Butyn-1-yl chloroformate CAS No. 190774-49-3

3-Butyn-1-yl chloroformate

Cat. No. B065068
M. Wt: 132.54 g/mol
InChI Key: SFGWUXNQJVLABT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-butyn-1-yl chloroformate involves reactions starting from basic alkynyl precursors. A notable method for synthesizing alkynyl alcohols, closely related to 3-butyn-1-yl chloroformate, involves the reaction of sodium or lithium acetylide with ethylene oxide, although the yield can be variable (Gérard & Miginiac, 1977)(Gérard & Miginiac, 1977). This method reflects the challenges and considerations in synthesizing alkynyl-based compounds, including 3-butyn-1-yl chloroformate.

Molecular Structure Analysis

The molecular structure of chloroformates, including 3-butyn-1-yl chloroformate, is characterized by the presence of a chloroformate group (-OCOCl) attached to an organic moiety. The electronic and structural properties of these compounds can be significantly influenced by their alkynyl groups. For instance, the gas-phase molecular structure of related compounds like 3-chloro-1-butene has been extensively studied, revealing information about conformation and electron distribution that could be relevant to understanding 3-butyn-1-yl chloroformate (Schei, 1984)(Schei, 1984).

Scientific Research Applications

  • Mechanisms of Reaction of Alkynyl Chloroformate Esters : A study on the mechanisms of solvolysis of 2-butyn-1-yl-chloroformate found dual addition-elimination and ionization pathways in highly ionizing solvents. This highlights the compound's reactivity and potential applications in synthetic organic chemistry (D’Souza, Knapp, Fernandez-Bueno, & Kevill, 2012).

  • Photocatalytic Degradation : In environmental science, a study involving 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (a derivative) showed its photodecomposition using TiO2-loaded adsorbents. This suggests potential applications in environmental remediation and waste treatment technologies (Torimoto, Ito, & Kuwabata, Yoneyama, 1996).

  • Electron Rich Supramolecular Polymers : A study on π-electron rich fluorescent supramolecular polymers incorporating 2-methyl-3-butyn-2-ol groups explored their use as selective fluorescent sensors for nitroaromatics, which has implications in security and detection technologies (Shanmugaraju, Jadhav, Karthik, & Mukherjee, 2013).

  • Organic Synthesis and Mechanisms : Research on the addition of halogens to carbonyl-conjugated acetylenic ketones, including 3-butyn-2-one, provided insights into regioselectivity and reaction mechanisms. This is relevant in the field of synthetic organic chemistry for the development of new synthetic routes (Heasley et al., 2002).

  • Spectroscopic Properties in Astrochemistry and Combustion : A study on the vibrational bands of the 2-butyn-1-yl radical, an isomer of C4H5, contributes to understanding its importance in astrochemistry and combustion processes (Brown, Ellis, Martin, & McCunn, 2020).

  • Chloroform Toxicity and Metabolite Binding : Research has been conducted on chloroform toxicity, looking at the covalent binding of its metabolites to tissue macromolecules. This is significant for understanding the toxicological impacts of chloroform and its derivatives (Ilett, Reid, Sipes, & Krishna, 1973).

  • Nonlinear Optical Absorption : Studies on novel chalcone derivative compounds, including ones involving 3-butyn-2-one, have investigated their nonlinear optical properties. This has potential applications in the development of optical devices like limiters (Rahulan et al., 2014).

Safety And Hazards

3-Butyn-1-yl chloroformate is considered hazardous. It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

but-3-ynyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c1-2-3-4-8-5(6)7/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGWUXNQJVLABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398957
Record name 3-Butyn-1-yl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyn-1-yl chloroformate

CAS RN

190774-49-3
Record name 3-Butyn-1-yl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190774-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyn-1-yl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butyn-1-yl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Boryczka, E Bębenek, J Wietrzyk, K Kempińska… - Molecules, 2013 - mdpi.com
… of betulin (1, 0.44 g, 1 mmol) and pyridine (2.5 mL) in dry benzene (6 mL) at 0–5 C, a solution of propargyl chloroformate or 2-butyn-1-yl chloroformate or 3-butyn-1-yl chloroformate or …
Number of citations: 90 www.mdpi.com
E BENEK, E Chodurek, A Orchel… - Paper presented at IX …, 2014 - ppm.edu.pl
… The reactions of betulin 1 with the propargyl chloroformate and 3butyn-1-yl chloroformate in benzene in the presence of pyridine gave a mixture of mono- 3, 4 and diesters 6, 7. The …
Number of citations: 13 ppm.edu.pl
TF Murray, JR Norton - Journal of the American Chemical Society, 1979 - ACS Publications
The Pd (II)-catalyzed cyclocarbonylation of acetylenic alcohols to methylene lactones proceeds through carboalk-oxypalladium intermediates, followedby intramolecular cis addition to …
Number of citations: 112 pubs.acs.org
B Cai - 2022 - hammer.purdue.edu
DNA-encoded chemical libraries (DELs) are collections of DNA-linked small molecules, where each synthetic small molecule is covalently attached to a unique DNA barcode that …
Number of citations: 2 hammer.purdue.edu
HS Tuli, K Sak, DS Gupta, G Kaur, D Aggarwal… - Plants, 2021 - mdpi.com
… derivatives of Betulin by treating a mixture of Betulin and pyridine in dry benzene [26] with propargyl chloroformate (a), 2-butyn-1-yl chloroformate (b), 3-butyn-1-yl chloroformate (c), …
Number of citations: 25 www.mdpi.com
SS van Berkel, B van der Lee, FL van Delft… - Chemical …, 2009 - pubs.rsc.org
… Synthesis of synthon 5a commenced with coupling of 3-butyn-1-yl chloroformate to unprotected glycine (Scheme 2), which after acid–base extraction was obtained in excellent yield (95…
Number of citations: 8 pubs.rsc.org

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